3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate
Description
3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate (CAS: 1956326-53-6) is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyridazine core substituted with a tert-butyl ester at position 3 and a methyl ester at position 1 (Figure 1). This partially saturated pyridazine derivative is structurally notable for its fused bicyclic system, which combines pyridine and pyridazine rings. The tert-butyl group enhances steric bulk and stability, while the methyl ester contributes to solubility in organic solvents.
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2,4-dihydro-1H-pyrido[3,4-d]pyridazine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)21-13(19)17-8-9-7-15-6-5-10(9)11(16-17)12(18)20-4/h5-7,11,16H,8H2,1-4H3 |
InChI Key |
PUFMWODBNUODSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CN=C2)C(N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related bicyclic heterocycles, focusing on molecular features, physical properties, and reactivity.
Table 1: Comparative Analysis of Pyridazine and Related Derivatives
Structural and Electronic Differences
- Substituent Effects: The tert-butyl and methyl esters in the target compound provide steric hindrance and moderate electron-withdrawing effects, contrasting with the strongly electron-withdrawing -CF₃ groups in Compound 8. This difference influences reactivity in dehydrogenation reactions; for example, Compound 9 undergoes aromatization via Pd/C catalysis , while the tert-butyl group in the target compound may slow such reactions due to steric constraints. Compared to ODPC, which features an oxadiazole ring fused to pyridazine, the target compound lacks a heteroaromatic acceptor moiety. This makes ODPC more suitable as an electron-deficient component in donor-acceptor materials .
- Physical Properties: Compound 9 has a moderate melting point (154–156°C), attributed to its planar aromatic core and -CF₃ substituents . The target compound’s melting point is unreported, but bulky tert-butyl esters typically lower melting points compared to halogenated analogs. The imidazo[1,2-a]pyridine derivative (Compound 2c) exhibits a higher melting point (223–225°C), likely due to intermolecular interactions from its bromophenyl and cyano groups .
Biological Activity
3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a complex structure that includes a pyridazine core fused with a pyridine ring, this compound features two carboxylate groups which may enhance its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 293.32 g/mol .
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.32 g/mol |
| CAS Number | 1956326-53-6 |
Antitumor Activity
Preliminary studies suggest that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) upon treatment with this compound .
The proposed mechanism of action involves the compound's interaction with specific proteins and enzymes implicated in cancer pathways. The carboxylate groups may facilitate binding to target sites on these proteins, leading to disrupted cellular signaling and apoptosis in malignant cells .
Antimicrobial Properties
In addition to its antitumor activity, this compound has shown promising antimicrobial effects against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing that it inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations .
Case Study 1: Antitumor Efficacy
A recent investigation assessed the antitumor efficacy of the compound in xenograft models of breast cancer. Mice treated with 50 mg/kg of the compound exhibited a significant reduction in tumor size compared to the control group. Histological analysis revealed increased apoptosis markers in tumor tissues from treated mice .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of this compound. A series of disk diffusion tests were conducted against various pathogens. The results indicated that the compound displayed a zone of inhibition ranging from 15 mm to 25 mm depending on the bacterial strain tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
